molecular formula C9H14O4 B2624899 1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid CAS No. 1447944-13-9

1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2624899
CAS No.: 1447944-13-9
M. Wt: 186.207
InChI Key: VZRKQOQTRDWING-UHFFFAOYSA-N
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Description

1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a hydroxyoxan ring

Preparation Methods

The synthesis of 1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid involves several stepsThe reaction conditions typically involve the use of reagents such as diazo compounds and transition metal catalysts to facilitate the formation of the cyclopropane ring . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The hydroxy group in the oxan ring can undergo substitution reactions with halogenating agents to form halogenated derivatives.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyoxan ring and the carboxylic acid group play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:

    1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxamide: This compound has an amide group instead of a carboxylic acid group, which can affect its reactivity and biological activity.

    1-(4-Hydroxyoxan-4-yl)cyclopropane-1-methanol: The presence of a hydroxymethyl group instead of a carboxylic acid group can lead to different chemical properties and applications.

    1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylate: This ester derivative has different solubility and reactivity compared to the carboxylic acid form.

These comparisons highlight the unique features of this compound and its potential advantages in various applications.

Properties

IUPAC Name

1-(4-hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-7(11)8(1-2-8)9(12)3-5-13-6-4-9/h12H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRKQOQTRDWING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)C2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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